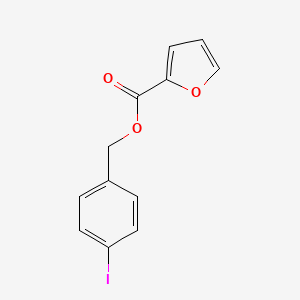

4-iodobenzyl 2-furoate

Description

4-Iodobenzyl 2-furoate is an organic compound that belongs to the class of esters It is composed of a benzyl group substituted with an iodine atom at the para position and a furoate ester group

Properties

IUPAC Name |

(4-iodophenyl)methyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO3/c13-10-5-3-9(4-6-10)8-16-12(14)11-2-1-7-15-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZWUMIHQPGDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodobenzyl 2-furoate typically involves the esterification of 4-iodobenzyl alcohol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Thermal Decomposition and Radical Formation

Thermal cleavage of the benzylic C–I bond in 4-iodobenzyl derivatives occurs at ~850 K, yielding iodobenzyl radicals (e.g., para-IC₆H₄CH₂- ) . For 4-iodobenzyl 2-furoate, this process would generate:

-

Primary radical : para-IC₆H₄CH₂- (ionization energy: 7.17 eV for singlet state, 8.98 eV for triplet state) .

-

Secondary products : α,4-didehydrotoluene diradicals, which isomerize to fulvenallene or ethynylcyclopentadienes at higher temperatures (>1000 K) .

Table 2: Thermal Decomposition Parameters

| Precursor | Decomposition Temp (K) | Major Product | Activation Energy (kcal/mol) | Source |

|---|---|---|---|---|

| 4-iodobenzyl iodide | 850 | para-IC₆H₄CH₂- | 5.95 (out,out isomer) | |

| 2-iodobenzyl ester | 900–1300 | α,2-didehydrotoluene | Not reported |

Catalytic Transformations

Bimetallic catalysts (e.g., CoCu sites in N-doped carbon matrices) enhance oxidative esterification efficiency by promoting O₂ activation . For this compound, such systems could enable:

-

Radical-mediated pathways : Co sites stabilize *COOH intermediates, critical for ester formation (DFT-calculated activation energy: 38.9 kJ/mol) .

-

Electrophilic substitution : Iodo groups direct regioselective cross-coupling at the 5-position of the furan ring under Lewis acid catalysis .

Reactivity with Halogens and Nucleophiles

The electron-withdrawing iodine substituent on the benzyl group enhances electrophilicity, favoring:

-

Nucleophilic aromatic substitution : Displacement of iodine by methoxide or amine groups under basic conditions .

-

Radical trapping : Iodine atoms act as radical scavengers, stabilizing intermediates in polymerization or photochemical reactions .

Stability and Byproduct Formation

-

Acetal formation : In the absence of Au/ZrO₂ catalysts, furfural derivatives form stable acetals instead of esters, requiring precise catalytic control .

-

Side reactions : Competitive oxidation of the furan ring to maleic acid derivatives occurs under harsh oxidative conditions (e.g., excess NaOCl) .

Scientific Research Applications

4-Iodobenzyl 2-furoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antibacterial and antifungal activities.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodobenzyl 2-furoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

4-Iodobenzyl Alcohol: Similar structure but lacks the furoate ester group.

2-Furoic Acid: Contains the furoate group but lacks the benzyl iodine substitution.

4-Iodobenzyl Acetate: Similar ester structure but with an acetate group instead of a furoate group.

Uniqueness

4-Iodobenzyl 2-furoate is unique due to the combination of the iodine-substituted benzyl group and the furoate ester group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Q & A

Q. Q1. What are the established synthetic routes for 4-iodobenzyl 2-furoate, and how can researchers optimize reaction conditions?

Answer: The synthesis of structurally related esters, such as ethyl 2-furoate derivatives, typically involves acid-catalyzed condensation reactions. For example, the synthesis of 5.5'-Isopropylidene-bis(ethyl 2-furoate) (DEBF) employs ethyl 2-furoate, acetone, and sulfuric acid at 60°C for 8 hours, yielding 95% after recrystallization . Adapting this method, researchers could substitute ethyl 2-furoate with 4-iodobenzyl alcohol and optimize parameters (e.g., temperature, catalyst concentration) using Design of Experiments (DoE) to maximize yield. Purity should be verified via HPLC or GC-MS, as demonstrated in aroma compound analysis .

Q. Q2. Which spectroscopic techniques are recommended for characterizing this compound?

Answer: Key techniques include:

- NMR : For structural elucidation of the iodobenzyl and furoate moieties. Compare chemical shifts with analogs like methyl 2-furoate (δ ~7.8 ppm for furan protons) .

- FTIR : Confirm ester carbonyl (C=O) stretching (~1740 cm⁻¹) and aromatic C-I bonds (~500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from iodine (m/z 127).

- X-ray Crystallography : For solid-state structure determination, if crystals are obtainable.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in stability data for iodinated aromatic esters under varying storage conditions?

Answer: Contradictions often arise from differences in solvent systems, temperature, or light exposure. For example, ethyl 2-furoate stability varies with grape variety and fermentation conditions . To address this:

Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.

Compare degradation products (e.g., free iodine release) via iodometric titration.

Use controlled light exposure chambers to assess photolytic decomposition.

Document all conditions meticulously, as emphasized in biomedical research protocols .

Q. Q4. What experimental strategies can distinguish between steric and electronic effects of the iodine substituent in this compound’s reactivity?

Answer:

Comparative Kinetics : Synthesize analogs (e.g., 4-chlorobenzyl 2-furoate) and compare reaction rates in nucleophilic acyl substitutions.

Computational Modeling : Use DFT calculations to map electron density around the iodine atom and predict steric hindrance.

X-ray Diffraction : Analyze bond angles/distances to quantify steric effects.

This approach mirrors studies on furan derivatives in wine chemistry, where MLF (malolactic fermentation) altered compound profiles via electronic interactions .

Q. Q5. How should researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

Answer:

Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values.

Positive/Negative Controls : Include known enzyme inhibitors (e.g., aspirin for esterase assays) and solvent-only controls.

Triplicate Replicates : Minimize variability, as seen in bacterial inhibition assays .

Documentation : Record exact chemical sources (e.g., 4-iodobenzyl alcohol purity: ≥95%, CAS 18282-51-4 ) and storage conditions (−20°C, desiccated).

Methodological Challenges

Q. Q6. What analytical workflows are suitable for detecting trace impurities in this compound?

Answer:

- GC-MS with Headspace Sampling : Effective for volatile byproducts (e.g., residual 2-furoic acid), as used in tea aroma profiling .

- HPLC-PDA/UV : Quantify non-volatile impurities (e.g., unreacted 4-iodobenzyl alcohol) with a C18 column and gradient elution (acetonitrile/water).

- Elemental Analysis : Verify iodine content discrepancies (<1% deviation expected).

Q. Q7. How can researchers validate the reproducibility of synthetic procedures across laboratories?

Answer:

Standardized Protocols : Provide exact reagent grades (e.g., H₂SO₄ concentration: 98% ).

Interlaboratory Studies : Share samples for cross-validation, as recommended in nanoparticle synthesis .

Statistical Analysis : Use RSD (relative standard deviation) metrics for yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.